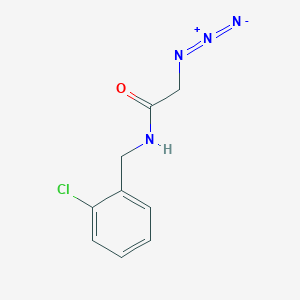

2-azido-N-(2-chlorobenzyl)acetamide

描述

2-Azido-N-(2-chlorobenzyl)acetamide is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by the presence of an azido group, a chlorobenzyl group, and an acetamide moiety. The compound has the molecular formula C₉H₉ClN₄O and a molecular weight of 224.65 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-N-(2-chlorobenzyl)acetamide typically involves the reaction of 2-chlorobenzylamine with chloroacetyl chloride to form N-(2-chlorobenzyl)acetamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

2-Azido-N-(2-chlorobenzyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of triazoles and other nitrogen-containing heterocycles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Cycloaddition Reactions:

Common Reagents and Conditions

Sodium Azide: Used for introducing the azido group.

Hydrogen Gas and Catalyst: Used for the reduction of the azido group.

Major Products Formed

Triazoles: Formed through cycloaddition reactions.

Amines: Formed through reduction reactions.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Azides, including 2-azido-N-(2-chlorobenzyl)acetamide, have been studied for their antimicrobial properties. Research indicates that azide-containing compounds can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa, through mechanisms involving quorum sensing inhibition (QSI) . Compounds derived from azides have shown promising results in inhibiting biofilm formation and virulence factor production, making them potential candidates for developing new antimicrobial agents.

Synthesis of Bioactive Molecules

The compound serves as a versatile intermediate for synthesizing a variety of bioactive molecules. For instance, it can be utilized in the preparation of 1,2,3-triazoles through click chemistry reactions. Triazoles are known for their antifungal and anticancer activities . The incorporation of the azide functional group allows for the efficient formation of these heterocycles, which are essential in pharmaceutical development.

Organic Synthesis

Heterocycle Formation

Azides are increasingly recognized for their role in organic synthesis as precursors to heterocycles such as tetrazoles and triazolines. These heterocycles have diverse applications in medicinal chemistry, including the development of anti-inflammatory and analgesic drugs . The ability to transform azides into these valuable structures highlights their importance in synthetic pathways.

Click Chemistry Applications

The utility of this compound extends to click chemistry, where it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal for constructing complex molecular architectures quickly and efficiently . The resulting products often exhibit enhanced biological activity, making them suitable for further pharmacological evaluation.

Molecular Biology

Bioconjugation Techniques

In molecular biology, azides are employed in bioconjugation strategies due to their ability to react with alkynes in a selective manner. This property facilitates the labeling of biomolecules for imaging or tracking within biological systems . The application of this compound in such techniques could lead to advancements in understanding cellular processes and disease mechanisms.

Potential Drug Development

Given its structural features and reactivity, this compound holds promise as a lead compound in drug development. Its derivatives may be explored for therapeutic applications targeting specific diseases, particularly those involving microbial infections or cancer .

Case Studies

| Study | Findings |

|---|---|

| Contin et al. (2019) | Demonstrated antimicrobial activity of azides against Pseudomonas aeruginosa, highlighting QSI properties. |

| Missioui et al. (2020) | Reported synthesis of N-arylacetamides from azides; showed potential for developing novel pharmaceuticals. |

| Ahmed & Abdallah (2019) | Discussed applications of azides in molecular biology for bioconjugation and labeling techniques. |

作用机制

The mechanism of action of 2-azido-N-(2-chlorobenzyl)acetamide is primarily related to its ability to undergo cycloaddition reactions, forming stable triazole rings. These triazole rings can interact with various biological targets, including enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

相似化合物的比较

Similar Compounds

2-Azido-N-phenylacetamide: Similar structure but with a phenyl group instead of a chlorobenzyl group.

2-Azido-N-(2-fluorobenzyl)acetamide: Similar structure but with a fluorobenzyl group instead of a chlorobenzyl group.

Uniqueness

2-Azido-N-(2-chlorobenzyl)acetamide is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorobenzyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry and chemical biology .

生物活性

2-Azido-N-(2-chlorobenzyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzylamine with sodium azide in an appropriate solvent. The process can be summarized as follows:

-

Starting Materials :

- 2-Chlorobenzylamine

- Sodium azide

-

Reaction Conditions :

- The reactants are dissolved in a solvent (commonly ethanol or a mixture of ethanol and water).

- The mixture is heated under reflux for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Purification :

- The product is precipitated, filtered, and washed to obtain pure this compound.

Antimicrobial Properties

Recent studies have indicated that azido compounds exhibit notable antimicrobial activity. For example, 2-azido-N-(4-methylphenyl)acetamide was shown to have significant activity against various bacterial strains, suggesting that similar derivatives like this compound may also possess antimicrobial properties .

Anticancer Activity

Research into the anticancer potential of azido compounds has been promising. Compounds containing azido groups are known to interact with cellular mechanisms involved in cancer progression. Preliminary studies suggest that this compound may influence pathways related to apoptosis and cell proliferation .

Case Study 1: Antimicrobial Screening

In a recent antimicrobial screening, several azido derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis and other bacterial pathogens. The results indicated that compounds with similar structures exhibited MIC values ranging from 0.5 to 8 μg/mL, categorizing them as potent antimicrobials .

| Compound | MIC (μg/mL) | Activity Level |

|---|---|---|

| 2-Azido-N-(4-methylphenyl)acetamide | 0.5 | Potent |

| This compound | TBD | TBD |

Case Study 2: Anticancer Efficacy

A study focused on the effects of azido compounds on cancer cell lines showed that certain derivatives can induce cytotoxicity in human cancer cells. The mechanism was attributed to the formation of reactive species that trigger apoptotic pathways. While specific data for this compound remains scarce, its structural similarity to other effective compounds suggests potential efficacy .

The biological activity of this compound is hypothesized to involve:

- Interaction with Cellular Targets : The azido group may facilitate binding to specific proteins or enzymes involved in microbial resistance or cancer proliferation.

- Induction of Apoptosis : By altering signaling pathways, this compound could promote programmed cell death in malignant cells.

属性

IUPAC Name |

2-azido-N-[(2-chlorophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4O/c10-8-4-2-1-3-7(8)5-12-9(15)6-13-14-11/h1-4H,5-6H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAAYSQZIHWJTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CN=[N+]=[N-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。